2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
Description
This compound is a benzothiazole-based acetamide derivative featuring a 3,4-dimethoxyphenyl group, a methylthio substituent on the benzothiazole ring, and a morpholinoethyl side chain. The hydrochloride salt enhances its solubility and bioavailability.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2.ClH/c1-29-20-7-4-17(14-21(20)30-2)15-23(28)27(9-8-26-10-12-31-13-11-26)24-25-19-6-5-18(32-3)16-22(19)33-24;/h4-7,14,16H,8-13,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZCSLDXZDIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)SC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 367.54 g/mol
The compound features a benzo[d]thiazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The presence of dimethoxyphenyl and morpholinoethyl groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various cancer cell lines, including breast and glioblastoma cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
The compound is believed to exert its anticancer effects through several pathways:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Apoptosis Induction : Activating caspases leading to programmed cell death.
- Cell Cycle Arrest : Preventing cells from dividing and proliferating.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the thiazole ring, which has been associated with inhibition of pro-inflammatory cytokines.
Case Studies
- Study on MCF-7 Cells : In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with a GI50 value indicating strong potency compared to standard chemotherapeutics.
- In Silico Studies : Molecular docking studies revealed favorable interactions with key proteins involved in cancer signaling pathways, suggesting that this compound can be optimized for enhanced efficacy through structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Acetamides
Key Observations :
- Substituent Effects: The nitro group in 6d () may enhance electron-withdrawing properties, favoring VEGFR-2 binding, whereas the methylthio group in the target compound could improve metabolic stability .
- Salt Forms : Both the target compound and the hydrochloride salt in exhibit improved aqueous solubility, critical for oral bioavailability .
Thiazole/Thiadiazole Acetamides
- Quinazolinone Thioacetamides (): Compounds 5–10 incorporate sulfamoylphenyl and tolyl groups, with yields ranging from 68% to 91%. Their quinazolinone core differs from the benzothiazole in the target compound, likely altering target selectivity (e.g., sulfamoyl groups may favor carbonic anhydrase inhibition) .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () : The dichlorophenyl-thiazole scaffold forms hydrogen-bonded dimers in crystals, suggesting solid-state stability. The dihedral angle (61.8°) between aromatic rings may influence binding to hydrophobic pockets, contrasting with the target’s planar 3,4-dimethoxyphenyl group .
Pesticide Acetamides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but feature chloro and alkoxy groups optimized for herbicidal activity. The target compound’s dimethoxyphenyl and morpholinoethyl groups likely reduce phytotoxicity while enhancing selectivity for mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
